molecular formula C12H7F3N6O3 B15104724 4-hydroxy-N-(1H-tetrazol-5-yl)-6-(trifluoromethoxy)quinoline-3-carboxamide

4-hydroxy-N-(1H-tetrazol-5-yl)-6-(trifluoromethoxy)quinoline-3-carboxamide

Cat. No.: B15104724
M. Wt: 340.22 g/mol
InChI Key: ZGVCZRVZSRBLSS-UHFFFAOYSA-N
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Description

4-hydroxy-N-(1H-tetrazol-5-yl)-6-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique functional groups, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(1H-tetrazol-5-yl)-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via electrophilic aromatic substitution or through a directed ortho-metalation followed by oxidation.

    Tetrazole Formation: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(1H-tetrazol-5-yl)-6-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while reduction of the carboxamide group would yield a quinoline amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(1H-tetrazol-5-yl)-6-(trifluoromethoxy)quinoline-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the tetrazole and trifluoromethoxy groups.

    6-(trifluoromethoxy)quinoline-3-carboxamide: Lacks the hydroxy and tetrazole groups.

    N-(1H-tetrazol-5-yl)quinoline-3-carboxamide: Lacks the hydroxy and trifluoromethoxy groups.

Uniqueness

The presence of the hydroxy, tetrazole, and trifluoromethoxy groups in 4-hydroxy-N-(1H-tetrazol-5-yl)-6-(trifluoromethoxy)quinoline-3-carboxamide makes it unique compared to other quinoline derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H7F3N6O3

Molecular Weight

340.22 g/mol

IUPAC Name

4-oxo-N-(2H-tetrazol-5-yl)-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C12H7F3N6O3/c13-12(14,15)24-5-1-2-8-6(3-5)9(22)7(4-16-8)10(23)17-11-18-20-21-19-11/h1-4H,(H,16,22)(H2,17,18,19,20,21,23)

InChI Key

ZGVCZRVZSRBLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)NC3=NNN=N3

Origin of Product

United States

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